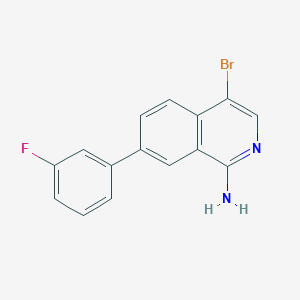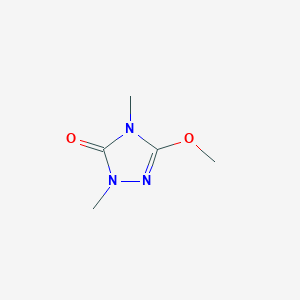
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a hydroxy group at the 4th position and an oxo group at the 6th position on the pyrimidine ring, along with a pivalamide group attached to the 2nd position. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide typically involves the reaction of 4-hydroxy-6-oxo-1,6-dihydropyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide.
Reduction: Formation of 4-hydroxy-6-hydroxy-1,6-dihydropyrimidin-2-yl)pivalamide.
Substitution: Formation of 4-halogen-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide.
Aplicaciones Científicas De Investigación
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups on the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pivalamide group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a pivalamide group.
2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4-ones: Similar pyrimidine ring structure with different substituents.
Uniqueness
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide is unique due to the presence of the pivalamide group, which can enhance its stability and bioavailability compared to other similar compounds. This makes it a valuable compound for further research and development in various fields.
Propiedades
Fórmula molecular |
C9H13N3O3 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
N-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)7(15)12-8-10-5(13)4-6(14)11-8/h4H,1-3H3,(H3,10,11,12,13,14,15) |
Clave InChI |
AGPFCUFABWQBCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



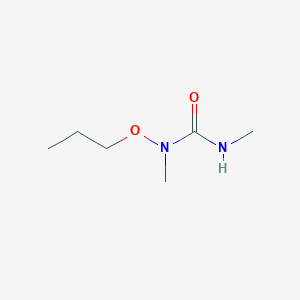
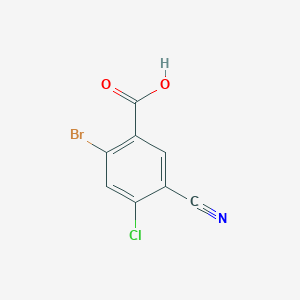
![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
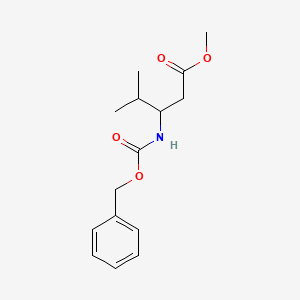
![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)
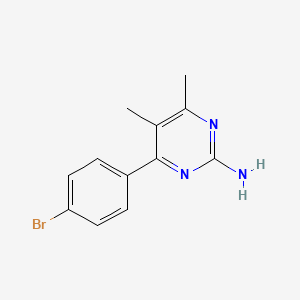
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
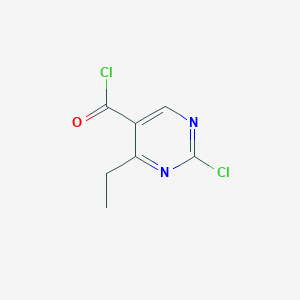
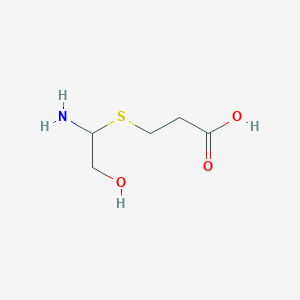
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
